4-(4-Isopropoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(4-Isopropoxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound features a pyrrolidinone ring substituted with a 4-isopropoxyphenyl group, making it a unique scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and phenyl derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
4-(4-Isopropoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: Studied for its potential biological activities, including antibacterial and antitumor properties.
Medicine: Investigated as a scaffold for drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Isopropoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. The stereochemistry of the molecule plays a crucial role in its binding mode and overall biological profile .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that enhance their reactivity and biological properties.
Prolinol: A derivative with distinct stereochemistry and biological activity.
Uniqueness
4-(4-Isopropoxyphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxyphenyl group enhances its potential as a scaffold for drug development and other applications .
Properties
IUPAC Name |
4-(4-propan-2-yloxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)16-12-5-3-10(4-6-12)11-7-13(15)14-8-11/h3-6,9,11H,7-8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRQFDBETFFVOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389380 |
Source
|
Record name | 4-{4-[(Propan-2-yl)oxy]phenyl}pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184828-11-3 |
Source
|
Record name | 4-{4-[(Propan-2-yl)oxy]phenyl}pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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